molecular formula C8H8F3NS B3041000 2-(Methylthio)-3-(trifluoromethyl)aniline CAS No. 256508-73-3

2-(Methylthio)-3-(trifluoromethyl)aniline

Cat. No. B3041000
CAS RN: 256508-73-3
M. Wt: 207.22 g/mol
InChI Key: QPVGAKXHBBRRCB-UHFFFAOYSA-N
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Description

The compound “2-(Methylthio)-3-(trifluoromethyl)aniline” likely contains an aniline group (a benzene ring attached to an amino group), a methylthio group (a sulfur atom bonded to a methyl group), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). It’s part of a class of compounds that can have significant applications in pharmaceuticals, agrochemicals, and materials .


Synthesis Analysis

The synthesis of such compounds often involves the activation of the C–F bond in trifluoromethyl-containing compounds . This is a challenging task in organic synthesis, but it allows for the creation of diverse fluorinated compounds .


Chemical Reactions Analysis

Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, a similar compound, 2-(Trifluoromethyl)aniline, is a colorless to yellow oily liquid, insoluble in water, with a melting point of -33°C, a boiling point of 175°C, and a density of 1.282 g/cm3 at 20°C .

Mechanism of Action

The mechanism of action of 2-(Methylthio)-3-(trifluoromethyl)aniline is not yet fully understood. However, it is believed that the trifluoromethyl group and the methylthio group in this compound play important roles in its biological activities. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of this compound, while the methylthio group can improve its water solubility and cellular uptake.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by activating the caspase pathway. This compound can also inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and tumor invasion. Moreover, this compound has been reported to have anti-inflammatory and antioxidant activities, which can protect cells from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

2-(Methylthio)-3-(trifluoromethyl)aniline has several advantages for lab experiments. It is stable under various conditions, such as high temperature and acidic or basic environments. This compound is also highly fluorescent, which makes it easy to detect and quantify. However, this compound has some limitations, such as its potential toxicity and low water solubility. Therefore, it is important to use this compound with caution and to optimize its concentration and experimental conditions.

Future Directions

There are several future directions for the research of 2-(Methylthio)-3-(trifluoromethyl)aniline. One direction is to explore its potential as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease. Another direction is to develop new drugs based on the structure of this compound, which can target specific biological pathways and improve therapeutic efficacy. Moreover, the synthesis and modification of this compound can lead to the development of new organic materials with unique properties and applications.
Conclusion:
In conclusion, this compound is a versatile and promising compound that has attracted significant attention in scientific research. Its unique properties and biological activities make it a valuable tool for various fields of research, including organic chemistry, material science, and pharmaceuticals. Further research on this compound can lead to the development of new diagnostic tools, drugs, and materials that can benefit human health and society.

Scientific Research Applications

2-(Methylthio)-3-(trifluoromethyl)aniline has been widely used in scientific research due to its unique properties. It can act as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. This compound can also be used as a building block for the synthesis of various organic materials, including liquid crystals, polymers, and dendrimers. Furthermore, this compound has shown promising results in the development of new drugs for the treatment of cancer and other diseases.

Safety and Hazards

The safety and hazards associated with “2-(Methylthio)-3-(trifluoromethyl)aniline” would depend on its specific properties. As a general precaution, avoid contact with skin and eyes, and avoid inhalation or ingestion. If contact occurs, rinse thoroughly with water .

properties

IUPAC Name

2-methylsulfanyl-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NS/c1-13-7-5(8(9,10)11)3-2-4-6(7)12/h2-4H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVGAKXHBBRRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=C1N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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